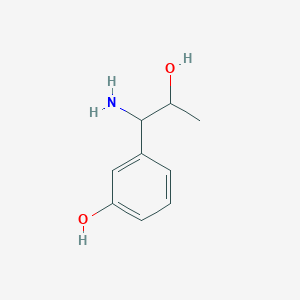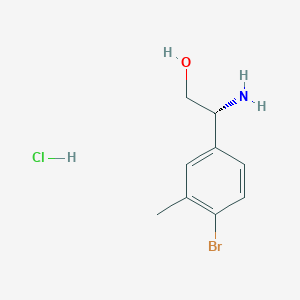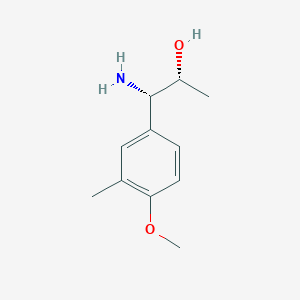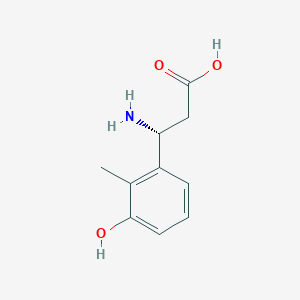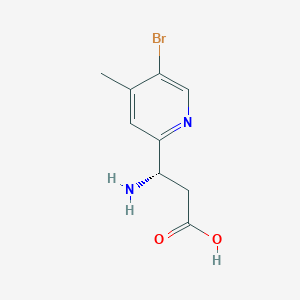
(3S)-3-Amino-3-(5-bromo-4-methylpyridin-2-YL)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-3-(5-bromo-4-methylpyridin-2-YL)propanoic acid is a synthetic organic compound that belongs to the class of amino acids It features a pyridine ring substituted with a bromine atom and a methyl group, along with an amino group and a carboxylic acid group on the propanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-(5-bromo-4-methylpyridin-2-YL)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-bromo-4-methylpyridine.
Bromination: The bromination of 2-bromo-4-methylpyridine is carried out using bromine in the presence of a suitable catalyst to introduce the bromine atom at the desired position.
Amination: The brominated intermediate undergoes amination using ammonia or an amine source to introduce the amino group.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products:
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include dehalogenated compounds or hydrogenated derivatives.
Substitution: Products include various substituted pyridine derivatives.
Scientific Research Applications
(3S)-3-Amino-3-(5-bromo-4-methylpyridin-2-YL)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to natural amino acids.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(5-bromo-4-methylpyridin-2-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups allow it to mimic natural amino acids, enabling it to bind to active sites of enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
- (3S)-3-Amino-3-(5-chloro-4-methylpyridin-2-YL)propanoic acid
- (3S)-3-Amino-3-(5-fluoro-4-methylpyridin-2-YL)propanoic acid
- (3S)-3-Amino-3-(5-iodo-4-methylpyridin-2-YL)propanoic acid
Comparison:
- Uniqueness: The presence of the bromine atom in (3S)-3-Amino-3-(5-bromo-4-methylpyridin-2-YL)propanoic acid provides unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing properties influence the compound’s chemical behavior and biological activity.
- Reactivity: Bromine is more reactive in nucleophilic substitution reactions compared to chlorine and fluorine, making it a versatile intermediate for further functionalization.
Properties
Molecular Formula |
C9H11BrN2O2 |
|---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
(3S)-3-amino-3-(5-bromo-4-methylpyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C9H11BrN2O2/c1-5-2-8(12-4-6(5)10)7(11)3-9(13)14/h2,4,7H,3,11H2,1H3,(H,13,14)/t7-/m0/s1 |
InChI Key |
GWJDQAWJSPKMIJ-ZETCQYMHSA-N |
Isomeric SMILES |
CC1=CC(=NC=C1Br)[C@H](CC(=O)O)N |
Canonical SMILES |
CC1=CC(=NC=C1Br)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





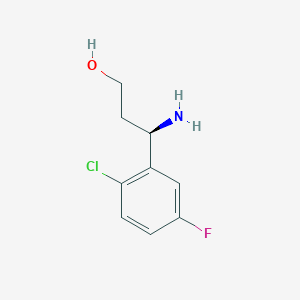

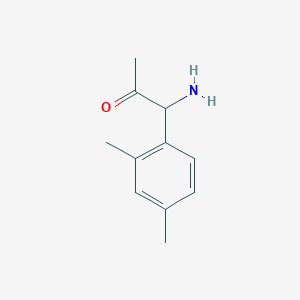
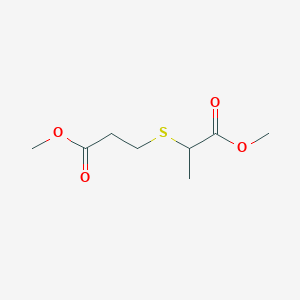
![(1S)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13046034.png)

